![molecular formula C22H29N3O5S2 B6512352 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide CAS No. 946301-21-9](/img/structure/B6512352.png)
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydroquinoline group might be introduced via a Povarov reaction or similar process . The sulfonyl group could potentially be introduced using a sulfonyl chloride in a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline group is a seven-membered ring with one nitrogen atom, which could potentially have interesting effects on the compound’s overall structure and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the sulfonyl and amide groups. For example, the sulfonyl group is often involved in substitution reactions, while the amide group can participate in a variety of reactions including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amide groups could enhance its solubility in polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
The sulfonamide group plays a crucial role in medicinal chemistry. Since the 1930s, sulfonamide-containing compounds have been widely used in the pharmaceutical industry. Notable examples include the sulfa drugs like sulfanilamide and Prontosil. These compounds compete with p-aminobenzoic acid, a precursor in bacterial folate synthesis. By replacing carboxylic acid and amide groups with sulfonamides, researchers have developed effective antibacterial agents. Additionally, blockbuster drugs like Viagra and Celebrex contain sulfonamide motifs .
Molecular Scaffold
Beyond their functional roles, sulfonamides also serve as molecular scaffolds. Researchers modify the sulfonamide core to create diverse libraries of compounds for drug discovery. These scaffolds can be further decorated with other functional groups to fine-tune properties.
Mechanism of Action
Target of Action
Based on its structural similarity to sulfonylureas , it may target ATP-sensitive potassium channels in pancreatic beta cells, which play a crucial role in insulin secretion.
Mode of Action
If we consider its structural similarity to sulfonylureas, it might stimulate the pancreas to produce more insulin, which helps lower blood sugar levels .
Biochemical Pathways
The compound likely affects the insulin signaling pathway, given its potential role in stimulating insulin production. This pathway is crucial for regulating glucose uptake into cells for energy or storage
Pharmacokinetics
Based on its structural similarity to sulfonylureas, it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it indeed stimulates insulin production like sulfonylureas, it could result in lower blood glucose levels, which would be beneficial for managing type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, stress, and other medications can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates could potentially counteract the glucose-lowering effect of the compound. Similarly, other medications could interact with the compound, altering its effectiveness or causing side effects .
properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-10-12-20(13-11-18)32(29,30)24-19-9-8-17-7-5-14-25(21(17)16-19)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYHVFMSQJINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide |
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